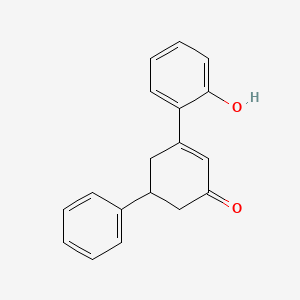

3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-hydroxyphenyl)-5-phenylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O2/c19-16-11-14(13-6-2-1-3-7-13)10-15(12-16)17-8-4-5-9-18(17)20/h1-9,12,14,20H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBFZATWXZBJHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C=C1C2=CC=CC=C2O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15156-56-6, 37209-23-7 | |

| Record name | 3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015156566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(o-hydroxyphenyl)-5-phenyl-2-cyclohexen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2-HYDROXYPHENYL)-5-PHENYLCYCLOHEX-2-ENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R315K6G2BJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational Significance of Cyclohexenone Derivatives in Synthetic Chemistry and Chemical Biology

Cyclohexenone derivatives are a cornerstone of modern organic synthesis, prized for their versatility and prevalence in a vast array of biologically active molecules. fiveable.me The cyclohexenone ring is a key structural motif found in numerous natural products and serves as a powerful intermediate in the synthesis of complex molecular targets, including pharmaceuticals and agrochemicals. fiveable.me

The synthetic utility of the cyclohexenone scaffold stems from the rich reactivity of the α,β-unsaturated ketone moiety. This functional group allows for a variety of chemical transformations, most notably:

Michael Addition (Conjugate Addition): The electron-deficient β-carbon is susceptible to attack by a wide range of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reaction is fundamental for elaborating the core ring structure.

Aldol (B89426) Condensation: The presence of enolizable protons allows for base- or acid-catalyzed reactions at the α-position, facilitating ring-forming cascades like the renowned Robinson annulation.

Diels-Alder Reactions: Cyclohexenones can act as dienophiles in [4+2] cycloaddition reactions, providing a rapid method for constructing complex polycyclic systems. fiveable.me

Due to this chemical flexibility, cyclohexenone derivatives are indispensable building blocks for creating molecular diversity and are frequently employed in the total synthesis of natural products and the development of novel therapeutic agents. fiveable.meresearchgate.net

Contemporary Research Trajectories and Definitional Challenges Within the Field

Comprehensive Retrosynthetic Analysis of the this compound Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally deconstructing the target molecule into simpler, commercially available starting materials. libretexts.org For this compound, the primary disconnection points are the carbon-carbon bonds that form the cyclohexenone ring.

A logical retrosynthetic strategy identifies the α,β-unsaturated ketone functionality within the cyclohexenone ring, suggesting a final dehydration of a β-hydroxy ketone, a product of an intramolecular aldol (B89426) condensation. This leads back to a 1,5-dicarbonyl intermediate. This 1,5-dicarbonyl compound can be further disconnected via a Michael addition, a key step in the Robinson annulation pathway. libretexts.orglibretexts.org This disconnection reveals two primary building blocks: an enolate donor and an α,β-unsaturated ketone (a chalcone) as the Michael acceptor.

Specifically, the enolate can be derived from a simple ketone like acetone (B3395972) or a more functionalized equivalent such as ethyl acetoacetate. The Michael acceptor would be a chalcone, in this case, (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one (a 2'-hydroxychalcone). This chalcone, in turn, can be synthesized via a Claisen-Schmidt condensation between 2-hydroxyacetophenone (B1195853) and benzaldehyde. This comprehensive analysis provides a clear and convergent synthetic plan.

Retrosynthetic Pathway:

Established Synthetic Routes to Substituted Cyclohexenones

Several established methods are available for the synthesis of substituted cyclohexenones. These routes often involve classical condensation and cyclization reactions that are robust and have been refined over many years.

Base-catalyzed reactions are fundamental to the synthesis of cyclohexenones. The aldol condensation, in particular, is a powerful tool for forming carbon-carbon bonds. jk-sci.com In the context of this compound, a base is used to generate an enolate from a ketone, which then participates in subsequent reactions.

A specific example is the synthesis of 3-(2-hydroxy-phenyl)-5-phenyl-6-ethoxycarbonyl-cyclohex-2-enone, a close analog of the target molecule. This compound was synthesized via the base-catalyzed condensation of a 2'-hydroxychalcone (B22705) with ethyl acetoacetate. wikipedia.org

Table 1: Representative Base-Catalyzed Synthesis of a this compound Analog wikipedia.org

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 2'-Hydroxychalcone | Ethyl acetoacetate | KOH | Ethanol (B145695) | 3-(2-Hydroxy-phenyl)-5-phenyl-6-ethoxycarbonyl-cyclohex-2-enone |

This method is advantageous due to its operational simplicity and the ready availability of the starting materials.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are pivotal precursors in the synthesis of various heterocyclic compounds, including cyclohexenones. Their α,β-unsaturated ketone moiety makes them excellent Michael acceptors. In the synthesis of this compound, a 2'-hydroxychalcone serves as the key electrophilic component.

The reaction of a 2'-hydroxychalcone with a suitable nucleophile, such as the enolate of a ketone or a β-ketoester, initiates the formation of the cyclohexenone ring. This annulation process, often a variant of the Robinson annulation, is a reliable method for constructing six-membered rings. buchler-gmbh.com The presence of the hydroxyl group on the phenyl ring of the chalcone can influence the reactivity and may also allow for further functionalization or intramolecular interactions.

The general applicability of chalcones in this context is demonstrated by the synthesis of a variety of substituted cyclohexenones by varying the substituents on the aromatic rings of the chalcone precursor.

The formation of the cyclohexenone ring in this context is a classic example of a cascade reaction, specifically a Michael-Aldol cascade. rsc.orgbeilstein-journals.org This sequence involves two distinct bond-forming events occurring in a single pot, which enhances synthetic efficiency. documentsdelivered.com

The reaction is initiated by the Michael addition of a nucleophile (e.g., an enolate) to the β-carbon of the chalcone. This conjugate addition forms a new carbon-carbon bond and generates a new enolate intermediate. This intermediate then undergoes an intramolecular aldol addition, where the enolate attacks one of the carbonyl groups within the same molecule to form a six-membered ring. The resulting β-hydroxy ketone readily dehydrates, often under the reaction conditions, to yield the thermodynamically stable α,β-unsaturated cyclohexenone.

This cascade approach is highly effective for the diastereoselective synthesis of highly substituted cyclohexanes and cyclohexenones. documentsdelivered.commdpi.com The stereochemistry of the final product can often be controlled by the reaction conditions and the nature of the substrates and catalysts.

Advanced and Stereoselective Synthetic Approaches

While classical methods provide efficient access to racemic cyclohexenones, the development of stereoselective methods is crucial for applications where chirality is important, such as in the synthesis of pharmaceuticals.

The enantioselective synthesis of chiral cyclohexenones can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or enzymatic transformations. rsc.orgillinois.edu Asymmetric transfer hydrogenation of prochiral cyclohexenones using bifunctional ruthenium catalysts is one effective method to produce chiral hydroxy-cyclohexanone derivatives. rsc.org

Another powerful approach is the use of organocatalysis. Chiral amines or phosphoric acids can catalyze the enantioselective Michael addition to α,β-unsaturated ketones, setting the stereochemistry early in the synthetic sequence. For instance, a chiral bifunctional amine-squaramide catalyst has been used for highly diastereo- and enantioselective Michael/Aldol cascade reactions. rsc.org

While a specific enantioselective synthesis of this compound has not been extensively reported, the existing methodologies for related structures provide a strong foundation for the development of such a route. For example, an enantioselective Robinson annulation using a chiral proline catalyst could potentially be adapted for this purpose. buchler-gmbh.com

Table 2: General Strategies for Enantioselective Cyclohexenone Synthesis

| Strategy | Description | Example Catalyst/Reagent |

| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity in a key bond-forming step. | Chiral Proline, Chiral Phosphoric Acids, Ruthenium-based catalysts |

| Chiral Auxiliaries | Covalent attachment of a chiral auxiliary to one of the reactants to direct the stereochemical outcome of the reaction. | Evans auxiliaries |

| Enzymatic Reactions | Utilization of enzymes, such as ene-reductases, for stereoselective transformations. osti.gov | Ene-reductases |

These advanced methods offer the potential to synthesize enantiomerically pure this compound and its analogs, opening up avenues for the exploration of their chiroptical properties and biological activities.

Diastereoselective Control in the Formation of Highly Substituted Cyclohexanones

The control of stereochemistry is a critical aspect in the synthesis of complex cyclic molecules like this compound. Diastereoselective strategies aim to selectively form one diastereomer over others, which is essential for obtaining pure compounds with specific biological activities.

Recent advancements have demonstrated that cascade inter-intramolecular double Michael additions can be a powerful tool for the diastereoselective synthesis of highly functionalized cyclohexanones. beilstein-journals.orgnih.gov For instance, the reaction of curcumins with arylidenemalonates in the presence of a base like potassium hydroxide (B78521) and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) can lead to the formation of cyclohexanone (B45756) derivatives with excellent diastereoselectivity. beilstein-journals.orgnih.gov This approach, often carried out in a biphasic medium at room temperature, has shown moderate to excellent yields. nih.gov In some cases, this method can even be scaled up for larger-scale synthesis. beilstein-journals.org

The choice of reactants and catalysts plays a crucial role in the level of diastereoselectivity achieved. The Michael-aldol cascade reaction is another significant strategy, employing various Michael donors like β-diketones or β-ketosulfones with suitable acceptors to construct the cyclohexanone ring with controlled stereochemistry. beilstein-journals.org

Table 1: Examples of Diastereoselective Cyclohexanone Synthesis

| Michael Donor | Michael Acceptor | Catalyst System | Diastereoselectivity | Yield |

|---|---|---|---|---|

| Curcumin | Arylidenemalonate | KOH/TBAB | Excellent | Moderate to High |

| β-Diketone | Nitroalkene | Base | High | Good |

| γ,δ-Unsaturated-β-keto ester | Alkylideneazalactone | Organocatalyst | High | Good |

Gold-Catalyzed Oxygen Transfer Reactions for Cyclic Enone Construction

Gold catalysis has emerged as a powerful tool in modern organic synthesis, particularly for the activation of alkynes. semanticscholar.org Gold-catalyzed oxygen transfer reactions, also known as alkyne-carbonyl metathesis, provide an atom-economical pathway to α,β-unsaturated carbonyl compounds, including cyclic enones. beilstein-journals.orgnih.gov This methodology is of significant interest for the synthesis of complex structures like this compound.

The reaction typically involves the intramolecular cyclization of tethered alkynyl ketones. semanticscholar.org Gold catalysts, due to their strong alkynophilicity, activate the carbon-carbon triple bond, facilitating the nucleophilic attack of the carbonyl oxygen. semanticscholar.org This leads to the formation of an oxonium intermediate, which then rearranges to the cyclic enone product. beilstein-journals.orgnih.gov Different mechanisms, including [2+2] and [4+2] pathways, have been proposed depending on the substrate. beilstein-journals.orgnih.gov

These reactions are often conducted under mild conditions and can produce the desired cyclic enones in good yields. beilstein-journals.orgnih.gov The versatility of this method has been demonstrated in the synthesis of various fused ring systems. semanticscholar.org Furthermore, gold catalysts can exhibit a dual role by activating both the alkyne and carbonyl moieties, enabling tandem reactions such as alkyne-carbonyl metathesis followed by a Nazarov reaction to generate complex polycyclic structures with excellent diastereoselectivity. semanticscholar.org

Table 2: Gold-Catalyzed Cyclic Enone Synthesis

| Substrate | Gold Catalyst | Reaction Conditions | Product Type |

|---|---|---|---|

| Tethered Alkynyl Ketone | Au(I) or Au(III) complex | Mild, Room Temperature | Fused Bicyclic Enone |

| Enynone | Au(I) complex | Mild | Fused Polycyclic Enone |

| 2-Alkynyl Aryl Epoxide | AuCl3 | Mild | Acylindene |

Palladium-Catalyzed Dehydrogenation for α,β-Unsaturated Carbonyl Formation

Palladium-catalyzed dehydrogenation is a versatile and widely used method for the synthesis of α,β-unsaturated carbonyl compounds from their saturated counterparts. bohrium.comacs.orgresearchgate.net This transformation is crucial for the final step in the synthesis of cyclohexenone derivatives, introducing the double bond in conjugation with the carbonyl group.

The reaction typically involves the formation of a palladium enolate intermediate, followed by β-hydride elimination to introduce the site of unsaturation. nih.gov The active Pd(II) catalyst is then regenerated through aerobic oxidation of the resulting Pd(0) species, allowing for a catalytic cycle. nih.gov Various palladium sources, such as Pd(OAc)2, can be used as catalysts. nih.gov

This method offers a direct approach to α,β-dehydrogenation and has been applied to a wide range of carbonyl compounds, including ketones, aldehydes, and esters. researchgate.netsemanticscholar.org The scope of this reaction has been expanded to include tandem processes, such as dehydrogenation combined with Heck-type reactions, to build even more complex molecular architectures. nih.gov

Table 3: Palladium-Catalyzed Dehydrogenation of Cyclohexanones

| Substrate | Palladium Catalyst | Oxidant | Key Intermediate |

|---|---|---|---|

| Substituted Cyclohexanone | Pd(OAc)2 | O2 (air) | Pd(II)-enolate |

| Silyl (B83357) Enol Ether of Cyclohexanone | Pd(II) complex | Benzoquinone | Pd(II)-enolate |

| Cyclohexanone | Pd/C | O2 | Pd(II)-allyl complex |

Protecting Group Strategies for Phenolic Hydroxyl Functionalities in Cyclohexenone Synthesis

In the synthesis of molecules containing multiple reactive functional groups, such as the phenolic hydroxyl group in this compound, the use of protecting groups is often essential. jocpr.com The phenolic hydroxyl group is acidic enough to react with various reagents and is also a powerful activating group for the aromatic ring, which can interfere with desired transformations. oup.com

Protecting the phenolic hydroxyl group as an ether or an ester is a common strategy. oup.com The choice of protecting group depends on its stability towards the reaction conditions of subsequent steps and the ease of its removal without affecting other parts of the molecule. oup.com

Common protecting groups for phenols include:

Ethers: Methyl, benzyl, and silyl ethers (e.g., TMS, TES, TBDMS, TIPS, TBDPS) are widely used. highfine.com Silyl ethers are particularly popular in drug synthesis. oup.com The steric hindrance of different silyl groups allows for selective protection of less hindered hydroxyl groups. highfine.com

Acetals: Groups like methoxymethyl (MOM) and tetrahydropyranyl (THP) are stable to basic conditions and can be removed with acid. oup.comhighfine.com

Sustainable and Green Chemistry Methodologies for Cyclohexenone Derivatives

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign and sustainable processes. jddhs.com The synthesis of cyclohexenone derivatives can benefit significantly from the application of these principles, which focus on waste prevention, atom economy, and the use of safer chemicals and processes. nih.gov

Key green chemistry approaches relevant to cyclohexenone synthesis include:

Catalysis: The use of catalytic amounts of reagents, rather than stoichiometric amounts, is a cornerstone of green chemistry. wordpress.com This reduces waste and often leads to more efficient reactions. wordpress.com Both the gold- and palladium-catalyzed reactions discussed earlier are examples of this principle.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Reactions like the alkyne-carbonyl metathesis are highly atom-economical.

Use of Safer Solvents and Reaction Conditions: Minimizing or eliminating the use of hazardous solvents is a key goal. jddhs.com Solvent-free reactions or the use of greener solvents like water or ethanol can significantly improve the environmental profile of a synthesis. jddhs.comresearchgate.net

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis can reduce reaction times and energy consumption. jddhs.com

Renewable Feedstocks: Utilizing starting materials derived from renewable resources is a long-term goal for sustainable chemistry. nih.gov

By incorporating these principles, chemists can develop synthetic routes to this compound and its analogs that are not only efficient and selective but also environmentally responsible. researchgate.net

Comprehensive Analysis of Electrophilic and Nucleophilic Reactions at the Enone Moiety

The enone moiety in this compound contains two primary electrophilic sites: the carbonyl carbon (C-1) and the β-carbon (C-3) of the conjugated system. This dual reactivity allows for both direct (1,2-addition) and conjugate (1,4-addition) nucleophilic attacks.

Nucleophilic Conjugate Addition Reactions (e.g., Michael Additions)

Nucleophilic conjugate addition, or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. libretexts.org In this reaction, a nucleophile (Michael donor) adds to the β-carbon of the enone (Michael acceptor). For this compound, this would involve the addition of a nucleophile to the C-3 position.

General Reaction: The reaction typically proceeds by the attack of a soft nucleophile, such as an enolate, a cuprate (B13416276) (Gilman reagent), or a thiol, on the β-carbon. This forms a new carbon-carbon or carbon-heteroatom bond and generates an enolate intermediate, which is subsequently protonated to yield the saturated ketone product. The thermodynamic stability of the resulting carbonyl compound often favors the 1,4-addition product over the 1,2-addition product, especially with weaker, reversible nucleophiles. libretexts.org

Research Findings: No specific studies detailing the Michael addition of nucleophiles to this compound were found. Consequently, no experimental data on yields, stereoselectivity, or specific reaction conditions for this substrate are available.

Diels-Alder Cycloaddition Reactions with Electron-Rich Dienes

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. In this context, the enone double bond of this compound would act as the dienophile. For the reaction to be favorable, the dienophile is typically substituted with electron-withdrawing groups. The carbonyl group of the enone serves this purpose, activating the double bond for reaction with an electron-rich diene.

General Reaction: The reaction would involve the concerted addition of a conjugated diene across the C-2 and C-3 positions of the cyclohexenone ring, leading to the formation of a bicyclic or polycyclic adduct. The stereochemistry of the product is highly controlled, following the endo rule of selectivity.

Research Findings: There are no published reports of this compound being used as a dienophile in a Diels-Alder reaction. Therefore, no data regarding its reactivity, the types of dienes it may react with, or the structure of any resulting cycloadducts can be provided.

Carbonyl Group Transformations in this compound

The carbonyl group (C=O) at the C-1 position is a key site for chemical transformations, including reduction and the addition of organometallic reagents.

Selective Reduction Strategies of the Carbonyl Functionality

The reduction of the enone system in this compound can, in principle, yield several different products depending on the reagents and conditions used.

General Strategies:

1,2-Reduction: Selective reduction of the carbonyl group to an alcohol, leaving the C=C double bond intact, can often be achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or cerium(III) chloride with NaBH₄ (Luche reduction). This would yield 3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-en-1-ol.

1,4-Reduction (Conjugate Reduction): Reduction of the C=C double bond while leaving the carbonyl group untouched is typically performed using dissolving metal reductions or specific catalytic hydrogenation methods. This would result in 3-(2-Hydroxyphenyl)-5-phenylcyclohexanone.

Complete Reduction: Reduction of both the carbonyl and the double bond can be achieved through more forceful methods, such as catalytic hydrogenation with H₂ over a palladium-on-carbon (Pd/C) catalyst, to produce 3-(2-Hydroxyphenyl)-5-phenylcyclohexan-1-ol.

Research Findings: No specific experimental procedures or results for the selective reduction of this compound have been published.

1,2-Addition Reactions of Organometallic Reagents

The reaction of α,β-unsaturated ketones with organometallic reagents can result in either 1,2-addition (to the carbonyl carbon) or 1,4-addition (to the β-carbon). The outcome is highly dependent on the nature of the organometallic reagent.

General Reaction:

1,2-Addition: Hard nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), typically favor direct attack at the electrophilic carbonyl carbon. libretexts.org This irreversible, kinetically controlled pathway would yield a tertiary allylic alcohol after acidic workup.

1,4-Addition: Softer nucleophiles, like organocuprates (R₂CuLi), preferentially undergo conjugate addition.

Research Findings: There is no specific research documenting the reaction of this compound with any organometallic reagents. Therefore, no comparative data on the regioselectivity (1,2- vs. 1,4-addition) for this substrate exists in the literature.

Chemical Modifications of the Hydroxyl Group

The phenolic hydroxyl group on the 2-hydroxyphenyl substituent is a primary site for chemical modification, enabling the synthesis of a diverse range of derivatives. Its reactivity is characteristic of phenols, allowing for both oxidation and derivatization through etherification and esterification.

The 2-hydroxyphenyl moiety, which is a catechol-like structure, is susceptible to oxidation. This process can lead to the formation of highly reactive ortho-quinone derivatives. The oxidation of phenols and catechols to quinones is a well-established transformation in organic chemistry and is implicated in various biological processes. nih.gov The oxidation of this compound is expected to proceed similarly, yielding an ortho-benzoquinone derivative.

The reaction typically involves the removal of two protons and two electrons from the 2-hydroxyphenyl group. This can be achieved using a variety of oxidizing agents or electrochemical methods. academie-sciences.fr Gas-phase studies on the o-hydroxyphenyl radical with molecular oxygen have shown that o-benzoquinone is a dominant product, formed via a mechanism involving a 1,5-hydrogen shift in the peroxyl radical intermediate followed by the elimination of a hydroxyl radical. rsc.org Such quinone derivatives are known to be valuable building blocks in the synthesis of natural products and medicinal compounds. academie-sciences.fr

| Oxidizing Agent/Method | Expected Product | Reaction Type |

|---|---|---|

| Fremy's Salt (Potassium nitrosodisulfonate) | 3-(1,2-Benzoquinon-3-yl)-5-phenylcyclohex-2-enone | Radical Oxidation mdpi.com |

| Sodium Periodate (NaIO4) | 3-(1,2-Benzoquinon-3-yl)-5-phenylcyclohex-2-enone | Two-electron Oxidation nih.gov |

| Electrochemical Oxidation | 3-(1,2-Benzoquinon-3-yl)-5-phenylcyclohex-2-enone | Anodic Oxidation academie-sciences.fr |

| Tyrosinase | 3-(1,2-Benzoquinon-3-yl)-5-phenylcyclohex-2-enone | Enzymatic Oxidation nih.gov |

The resulting ortho-quinone is a highly electrophilic species. Its reactivity is characterized by susceptibility to nucleophilic attack, which can lead to the formation of various adducts, and participation in redox cycling, which can generate reactive oxygen species. nih.gov

The phenolic hydroxyl group of this compound can be readily derivatized to form ethers and esters. These reactions are fundamental in organic synthesis for installing protecting groups or for modifying the physicochemical properties of the parent molecule. nih.gov

Etherification: The formation of an ether linkage, typically via the Williamson ether synthesis, involves the deprotonation of the hydroxyl group with a base to form a phenoxide ion, followed by nucleophilic substitution with an alkyl halide. A variety of alkyl groups can be introduced using this method.

Esterification: Ester derivatives are commonly prepared by reacting the hydroxyl group with acyl chlorides or anhydrides in the presence of a base. libretexts.orgresearchgate.net For example, reaction with acetic anhydride (B1165640) can yield the corresponding acetate (B1210297) ester. nih.gov This derivatization is often employed to enhance the analytical signal in chromatographic methods or to alter the biological activity of the compound. nih.gov

| Reaction Type | Reagent | Base/Catalyst | Product Name |

|---|---|---|---|

| Etherification (Methylation) | Methyl iodide (CH3I) | Potassium carbonate (K2CO3) | 3-(2-Methoxyphenyl)-5-phenylcyclohex-2-enone |

| Etherification (Benzylation) | Benzyl bromide (BnBr) | Sodium hydride (NaH) | 3-(2-(Benzyloxy)phenyl)-5-phenylcyclohex-2-enone |

| Esterification (Acetylation) | Acetic anhydride ((Ac)2O) | Pyridine | 2-(3-Oxo-5-phenylcyclohex-1-en-1-yl)phenyl acetate |

| Esterification (Benzoylation) | Benzoyl chloride (BzCl) | Triethylamine (Et3N) | 2-(3-Oxo-5-phenylcyclohex-1-en-1-yl)phenyl benzoate (B1203000) libretexts.org |

Reactivity of the Phenyl and 2-Hydroxyphenyl Substituents

The molecule contains two distinct aromatic rings whose reactivity, particularly towards electrophilic substitution, is governed by the nature of their substituents.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. youtube.com In this compound, the 2-hydroxyphenyl ring is significantly more activated towards EAS than the phenyl ring at the 5-position.

The hydroxyl group (-OH) is a powerful activating group and an ortho, para-director. It strongly enhances the nucleophilicity of the aromatic ring through resonance donation of a lone pair of electrons. Conversely, the cyclohexenone moiety attached to the ring is electron-withdrawing and deactivating. Despite the deactivating influence, the activating effect of the hydroxyl group is dominant, directing incoming electrophiles to the positions ortho and para to it.

Position C4' (para to -OH): This position is highly activated and sterically accessible, making it the most likely site for substitution.

Position C6' (ortho to -OH): This position is also activated but may experience some steric hindrance from the adjacent cyclohexenone ring.

Therefore, reactions such as nitration (with HNO₃/H₂SO₄), halogenation (with Br₂/FeBr₃), sulfonation (with SO₃/H₂SO₄), and Friedel-Crafts alkylation/acylation are expected to occur preferentially on the 2-hydroxyphenyl ring, primarily at the C4' position. libretexts.org

The phenyl ring at the 5-position of the cyclohexenone core is less reactive. It is not directly influenced by the strongly activating hydroxyl group. It would require harsher reaction conditions to undergo electrophilic substitution, which would yield a mixture of ortho, meta, and para products, with the para isomer typically favored.

| Reaction | Electrophile (E+) | Predicted Major Product |

|---|---|---|

| Nitration | NO2+ | 3-(2-Hydroxy-5-nitrophenyl)-5-phenylcyclohex-2-enone |

| Bromination | Br+ | 3-(5-Bromo-2-hydroxyphenyl)-5-phenylcyclohex-2-enone |

| Sulfonation | SO3 | 4-(3-Oxo-5-phenylcyclohex-1-en-1-yl)-3-hydroxybenzenesulfonic acid |

| Friedel-Crafts Acylation | RCO+ | 3-(5-Acyl-2-hydroxyphenyl)-5-phenylcyclohex-2-enone |

Photochemical Behavior and Cycloaddition Reactions of Cyclohexenone Systems

The α,β-unsaturated ketone (enone) functionality within the cyclohexenone ring is a chromophore that can absorb UV light, leading to photochemical reactions. scripps.edu The most common photochemical transformation for enones is the [2+2] photocycloaddition reaction with alkenes to form cyclobutane (B1203170) rings. magadhmahilacollege.org

Upon irradiation with UV light, the enone is promoted to an excited state (typically a triplet state, T₁). scripps.edumcmaster.ca This excited state can then react with a ground-state alkene molecule in a concerted or stepwise fashion to form a four-membered ring. The regioselectivity and stereoselectivity of these cycloadditions can often be predicted. For cyclohexenones, the reaction with an alkene can lead to the formation of bicyclo[4.2.0]octanone derivatives. magadhmahilacollege.org

In the absence of a suitable alkene, photodimerization can occur, where two molecules of the enone react with each other. This can result in head-to-head or head-to-tail dimers. magadhmahilacollege.org The presence of bulky aryl substituents, as in this compound, may influence the stereochemical outcome of these reactions and could potentially favor certain dimer conformations due to steric effects. Studies on the closely related 3-phenylcyclohex-2-enone have shown that it readily undergoes photoaddition with various olefins. mcmaster.ca

| Reaction Type | Reactant(s) | General Product Structure |

|---|---|---|

| Intermolecular [2+2] Photocycloaddition | This compound + Alkene (e.g., Ethylene) | Substituted Bicyclo[4.2.0]octanone |

| Photodimerization | Two molecules of this compound | Tricyclic cyclobutane dimer |

| Intramolecular [2+2] Photocycloaddition | If an alkenyl side chain is present on one of the phenyl rings | Polycyclic caged compound rsc.org |

Metal-Catalyzed Transformations and Rearrangement Reactions

The structural framework of this compound is amenable to various metal-catalyzed transformations and rearrangement reactions, which can lead to significant molecular reorganization and the formation of new carbocyclic or heterocyclic systems.

Metal-Catalyzed Transformations: A prominent reaction of cyclohexenone derivatives is catalytic dehydrogenative aromatization to form substituted phenols. rsc.org This transformation is often catalyzed by transition metals such as palladium (Pd), copper (Cu), or vanadium (V). researchgate.netfuture4200.com For this compound, this reaction would result in the formation of a biphenyl-diol derivative. Palladium-catalyzed aerobic dehydrogenation is a particularly efficient method for this type of aromatization. rsc.org It is also conceivable to combine these reactions in a one-pot sequence; for instance, a Pd-catalyzed oxidative Heck reaction could be followed by dehydrogenation to synthesize complex phenol (B47542) derivatives. nih.gov

Rearrangement Reactions: Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. thermofisher.com While specific rearrangement studies on this compound are not widely documented, analogous structures undergo various skeletal reorganizations. Acid-catalyzed rearrangements, such as the pinacol (B44631) rearrangement for 1,2-diols, or the Beckmann rearrangement for oxime derivatives of the ketone, represent potential pathways for transformation. libretexts.org Photo-induced rearrangements are also known for related systems, such as the synthesis of (2-hydroxyphenyl)methanones from isoflavones, suggesting that under specific conditions, light could induce rearrangements in the target molecule. nih.gov

| Reaction Type | Catalyst/Conditions | Potential Product |

|---|---|---|

| Dehydrogenative Aromatization | Pd/C, O2, heat | 5-Phenylbiphenyl-2,3'-diol rsc.orgnih.gov |

| Beckmann Rearrangement (of the corresponding oxime) | Acid (e.g., H2SO4) | Substituted Lactam (7-membered ring) libretexts.org |

| Photo-Fries Rearrangement (of an ester derivative) | UV light | Acyl-substituted biphenyl-diol |

Advanced Spectroscopic and Structural Characterization Methodologies for 3 2 Hydroxyphenyl 5 Phenylcyclohex 2 Enone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regioisomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone (B569235), both ¹H and ¹³C NMR would be essential for confirming the connectivity of atoms and providing insights into its stereochemistry.

Expected ¹H NMR Spectral Features: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the hydroxyphenyl and phenyl rings, typically in the range of δ 6.5-8.0 ppm. The protons of the cyclohexenone ring would appear in the aliphatic region, with their specific chemical shifts and coupling constants providing critical information about their relative stereochemistry (cis/trans relationships) and the conformation of the six-membered ring. The phenolic hydroxyl proton would likely appear as a broad singlet, the position of which would be sensitive to solvent and concentration.

A supplier of "Warfarin Related Compound A" indicates that HNMR and CNMR data are available with the purchase of the compound, suggesting that such data has been acquired for characterization purposes. allmpus.compharmaffiliates.com

X-ray Crystallography for Precise Solid-State Structural Elucidation and Conformational Insights

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous evidence for the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the cyclohexenone ring.

Although a crystal structure for the exact target molecule is not publicly available, a study on the closely related compound, 3-(2-Hydroxy-phenyl)-5-phenyl-6-ethoxycarbonyl-cyclohex-2-enone, offers significant insights. ic.ac.uk The crystal structure of this derivative was determined by X-ray single crystal diffraction, revealing a monoclinic crystal system with the space group P2₁/c. ic.ac.uk The cyclohexene (B86901) unit was found to adopt a quasi-chair conformation. ic.ac.uk This information suggests that the core cyclohexenone ring in the target molecule likely adopts a similar non-planar conformation. Obtaining single crystals of this compound would be a critical step to confirm its solid-state structure and packing.

| Crystallographic Parameter | 3-(2-Hydroxy-phenyl)-5-phenyl-6-ethoxycarbonyl-cyclohex-2-enone ic.ac.uk |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (nm) | 1.41946(17) |

| b (nm) | 0.58445(7) |

| c (nm) | 2.1756(3) |

| β (°) | 104.795(2) |

| V (nm³) | 1.7450(4) |

| Z | 4 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would confirm the molecular formula, C₁₈H₁₆O₂, by providing an exact mass measurement with a high degree of accuracy. The theoretical exact mass for this compound is 264.11503 u. researchgate.netcymitquimica.comnih.gov

In addition to exact mass determination, tandem mass spectrometry (MS/MS) experiments would reveal the characteristic fragmentation pathways of the molecule. While specific experimental HRMS fragmentation data for this compound is scarce, analysis of related structures, such as warfarin (B611796), can provide clues. The fragmentation of warfarin often involves cleavage of the side chains. hmdb.canih.govunl.edusigmaaldrich.com For this compound, fragmentation would likely be initiated by cleavage of the bonds within the cyclohexenone ring and losses of small neutral molecules like CO and H₂O. The phenyl and hydroxyphenyl groups would also lead to characteristic aromatic fragment ions. Elucidating these pathways is crucial for the structural confirmation and for the identification of this compound in complex mixtures.

| Property | Value |

| Molecular Formula | C₁₈H₁₆O₂ |

| Molecular Weight | 264.32 g/mol allmpus.comnih.gov |

| Exact Mass | 264.11503 u researchgate.netcymitquimica.comnih.gov |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit several characteristic absorption bands corresponding to its key structural features.

Based on the analysis of similar compounds like warfarin and various chalcones, the following characteristic IR peaks can be anticipated: ic.ac.ukresearchgate.netnist.gov

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group.

C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ for the conjugated ketone carbonyl group in the cyclohexenone ring. Conjugation typically shifts the C=O stretch to a lower wavenumber compared to a saturated ketone.

C=C Stretch: Absorptions in the 1550-1650 cm⁻¹ region corresponding to the carbon-carbon double bond stretching vibrations of the enone system and the aromatic rings.

C-H Stretch (Aromatic and Alkene): Peaks typically appearing just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Peaks appearing just below 3000 cm⁻¹.

C-O Stretch: An absorption band in the 1200-1300 cm⁻¹ region for the phenolic C-O stretching vibration.

These characteristic bands provide a molecular fingerprint, allowing for rapid confirmation of the presence of the key functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Phenolic O-H | 3200-3600 (broad) |

| Conjugated C=O | 1650-1680 (strong) |

| Aromatic & Alkene C=C | 1550-1650 |

| Aromatic & Alkene C-H | > 3000 |

| Aliphatic C-H | < 3000 |

| Phenolic C-O | 1200-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. The chromophore of this compound consists of the conjugated enone system extended with the phenyl and hydroxyphenyl rings.

This extended π-system is expected to give rise to strong UV-Vis absorption bands. Based on studies of similar aromatic and conjugated systems, absorption maxima (λmax) would be anticipated in the 250-350 nm range, corresponding to π → π* electronic transitions. pharmaffiliates.com The presence of the hydroxyl group on the phenyl ring may cause a slight red shift (bathochromic shift) in the absorption bands compared to an unsubstituted phenyl group. The exact position and intensity of these bands are sensitive to the solvent polarity.

Fluorescence Spectroscopy in Mechanistic Studies and Analytical Applications

Fluorescence spectroscopy is a highly sensitive technique that can provide insights into the excited-state properties of a molecule. Compounds containing a 2-hydroxyphenyl moiety attached to a conjugated system, similar to this compound, are known to exhibit Excited-State Intramolecular Proton Transfer (ESIPT). nih.govresearchgate.netchemrxiv.orgd-nb.inforsc.org

Upon photoexcitation, the acidic phenolic proton can be transferred to a nearby acceptor atom, in this case, likely the carbonyl oxygen, to form a transient tautomer. This tautomer then relaxes to the ground state by emitting a photon, often with a large Stokes shift (a significant difference between the excitation and emission wavelengths). A study on the related compound 3-(2-Hydroxy-phenyl)-5-phenyl-6-ethoxycarbonyl-cyclohex-2-enone reported strong blue fluorescence with a maximum emission at 427 nm, which was attributed to ESIPT. ic.ac.uk It is highly probable that this compound would exhibit similar fluorescent properties.

The fluorescence of warfarin, a related compound, has also been studied, with excitation and emission maxima reported around 284 nm and 354 nm, respectively, in certain conditions. researchgate.netnih.govresearchgate.netbas.bg Detailed fluorescence studies on this compound would be valuable to confirm the ESIPT mechanism and to explore its potential applications as a fluorescent probe or sensor.

Computational and Theoretical Investigations into the Structure and Reactivity of 3 2 Hydroxyphenyl 5 Phenylcyclohex 2 Enone

Quantum Chemical Calculations for Electronic Structure, Stability, and Aromaticity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone (B569235). niscpr.res.in These methods are used to optimize the molecular geometry and to calculate various electronic properties that govern the molecule's stability and reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated from these calculations. The MEP visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. niscpr.res.in For this compound, the carbonyl oxygen and the hydroxyl group would be expected to be strong nucleophilic sites, while the hydrogen of the hydroxyl group and the enone's beta-carbon would be electrophilic centers.

Aromaticity is another key aspect. While the two phenyl rings are clearly aromatic, quantum calculations can quantify the degree of aromaticity and assess any electronic communication between the rings and the cyclohexenone core. This provides insight into the delocalization of π-electrons across the molecular framework, which influences both stability and spectroscopic properties.

Table 1: Calculated Electronic Properties for this compound

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| EHOMO | -6.2 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -2.4 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 3.8 eV | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. niscpr.res.in |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

| Total Energy | -843 a.u. | The total electronic energy of the molecule in its optimized geometry, indicating its thermodynamic stability. niscpr.res.in |

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental results.

UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. bsu.bynih.gov This method predicts the wavelengths of maximum absorption (λmax) by calculating the energies of electronic transitions from the ground state to various excited states. For a molecule like this compound, the calculations would likely reveal intense π→π* transitions responsible for its primary absorption bands in the UV-Vis region. niscpr.res.in The solvent environment can be included in these calculations to provide more accurate predictions that match experimental conditions. researchgate.net Studies on similar compounds show that TD-DFT can predict λmax values with deviations of less than 10 nm from experimental data. researchgate.net

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be obtained. These predicted spectra are crucial for assigning peaks in experimental NMR data, especially for complex structures. For related cyclohexenone derivatives, NMR studies have been used to investigate molecular dynamics and tautomerism. nih.gov

Table 2: Predicted Spectroscopic Parameters for this compound

| Spectroscopic Technique | Parameter | Predicted Value (Illustrative) | Transition/Assignment |

|---|---|---|---|

| UV-Vis (TD-DFT) | λmax 1 | ~350 nm | π→π* transition in the cinnamoyl system |

| UV-Vis (TD-DFT) | λmax 2 | ~270 nm | π→π* transition in phenyl rings |

| ¹H NMR (GIAO) | δ (OH) | ~12 ppm | Intramolecularly H-bonded phenolic proton |

| ¹H NMR (GIAO) | δ (vinylic H) | ~6.5 ppm | Proton on C2 of the cyclohexenone ring |

| ¹³C NMR (GIAO) | δ (C=O) | ~198 ppm | Carbonyl carbon of the cyclohexenone ring |

Reaction Mechanism Elucidation through Transition State Calculations and Potential Energy Surface Mapping

Understanding the synthesis of this compound, likely through a Michael addition followed by an intramolecular aldol (B89426) condensation, can be achieved by mapping the reaction's potential energy surface (PES). libretexts.orglibretexts.org A PES is a multidimensional surface that describes the energy of a chemical system as a function of its geometry. libretexts.org

Using quantum chemical methods, stationary points on the PES, including reactants, intermediates, products, and, most importantly, transition states (TS), can be located and characterized. researchgate.net A transition state is a first-order saddle point on the PES—a maximum along the reaction coordinate but a minimum in all other directions. visualizeorgchem.comucsb.edu Locating the TS is computationally intensive but essential, as its energy determines the activation energy and thus the rate of the reaction. researchgate.net

For the formation of the cyclohexenone ring, calculations would trace the lowest energy pathway from the starting materials (e.g., a chalcone (B49325) and a nucleophile). This involves identifying the transition state for the initial nucleophilic attack and the subsequent cyclization and dehydration steps. By calculating the Gibbs free energy of each species along the reaction coordinate, a detailed energy profile can be constructed, revealing the rate-determining step and providing insights into how reaction conditions might be optimized. d-nb.info

Conformational Analysis and Stereochemical Preferences via Molecular Mechanics and Dynamics

Molecular Mechanics (MM) methods are well-suited for rapidly exploring the conformational space of flexible molecules. By using a classical force field, MM can calculate the energies of thousands of possible conformations to identify low-energy structures.

Molecular Dynamics (MD) simulations provide a more dynamic picture. An MD simulation solves Newton's equations of motion for the atoms in the molecule over time, allowing one to observe conformational changes and preferences at a given temperature. mdpi.com For similar cyclohexenone structures, X-ray crystal analysis combined with theoretical calculations has shown that the cyclohexene (B86901) unit often adopts a quasi-chair conformation. researchgate.net Furthermore, NMR studies on related compounds have confirmed the presence of a strong intramolecular hydrogen bond between the 2-hydroxyphenyl group and the carbonyl oxygen, which would significantly restrict conformational freedom and favor a specific planar arrangement of that part of the molecule. nih.gov

Molecular Docking and Dynamics Simulations for in vitro Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. openmedicinalchemistryjournal.comnih.gov This method is instrumental in structure-based drug design for predicting the binding affinity and interaction patterns of molecules like this compound with potential biological targets. d-nb.infothesciencepublishers.com

In a typical docking study, the 3D structure of the target protein is obtained, and a binding site is defined. The ligand is then placed in this site in numerous possible conformations and orientations, and a scoring function is used to estimate the binding energy for each pose. openmedicinalchemistryjournal.com For this compound, docking could reveal key interactions, such as hydrogen bonds from the phenolic hydroxyl group or π-π stacking from the phenyl rings, with amino acid residues in the active site.

Following docking, molecular dynamics (MD) simulations can be performed on the ligand-protein complex. mdpi.com These simulations, often run for hundreds of nanoseconds, assess the stability of the predicted binding pose and provide a more realistic view of the interactions in a dynamic, solvated environment. mdpi.com This combination of docking and MD provides a powerful tool for generating hypotheses about the molecule's mechanism of action at a molecular level. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling in Non-Clinical Contexts

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their properties (e.g., chemical reactivity or a specific biological activity). nih.govmdpi.com In a non-clinical context, QSAR can be used to predict properties like antioxidant potential, solubility, or inhibitory activity against a specific enzyme for a library of related cyclohexenone derivatives. acs.orgacs.org

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological features (e.g., molecular connectivity indices). mdpi.com A mathematical model is then developed using statistical methods like multiple linear regression (MLR) or machine learning algorithms to correlate these descriptors with the observed activity. acs.orgnih.gov

For this compound, a QSAR model could be built using a dataset of similar compounds to predict its activity. The model would highlight which structural features are most important for a given property, guiding the design of new analogues with enhanced characteristics. researchgate.netsemanticscholar.org

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Physicochemical | LogP, Molecular Weight (MW), Molar Refractivity (MR) | Lipophilicity, size, and polarizability. mdpi.com |

| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | Electron-donating/accepting ability, polarity. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and shape. |

| Geometrical (3D) | Surface Area, Molecular Volume | Three-dimensional size and shape of the molecule. |

Emergent Applications and Advanced Research Frontiers of 3 2 Hydroxyphenyl 5 Phenylcyclohex 2 Enone Non Clinical Focus

Strategic Role as a Synthetic Building Block and Intermediate in Complex Molecule Construction

The chemical reactivity of 3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone (B569235) makes it a strategic intermediate in the synthesis of more complex molecular architectures, particularly heterocyclic compounds such as flavonoids and chromenes. The presence of the α,β-unsaturated ketone moiety, along with the nucleophilic phenolic hydroxyl group, provides multiple reaction sites for cyclization and derivatization.

Chalcones, in general, are well-established precursors in the biosynthesis and laboratory synthesis of flavonoids. The core C6-C3-C6 skeleton of flavonoids can be constructed from chalcone (B49325) precursors through various cyclization reactions. nih.govmdpi.com For instance, the intramolecular cyclization of 2'-hydroxychalcones is a common route to flavanones. mdpi.com Specifically, this compound can be envisioned as a key starting material for the synthesis of novel flavonoid derivatives with a partially saturated B-ring.

Furthermore, the structure of this compound is amenable to the synthesis of chromene derivatives. Chromenes, which are bicyclic heteroaromatic compounds, can be synthesized through various methods involving chalcones. researchgate.netnih.gov The reaction of a chalcone with a suitable reagent can lead to the formation of the pyran ring fused to the benzene (B151609) ring, characteristic of the chromene scaffold. The inherent functionalities of this compound offer a pathway to synthesize chromene derivatives with specific substitutions, which can be further explored for various applications.

Development of Fluorescent Probes and Chemosensors Utilizing Conjugated Enone Systems

The conjugated enone system within this compound, which extends to the phenyl rings, imparts intrinsic fluorescent properties to the molecule. This fluorescence can be modulated by the molecular environment and interactions with other chemical species, making it a candidate for the development of fluorescent probes and chemosensors. mdpi.comcore.ac.uk

A related compound, 3-(2-Hydroxy-phenyl)-5-phenyl-6-ethoxycarbonyl-cyclohex-2-enone, has been reported to exhibit strong blue fluorescence. researchgate.net While specific photophysical data such as quantum yield and Stokes shift for this compound are not extensively documented in readily available literature, the structural similarity suggests that it likely possesses interesting fluorescent characteristics.

The development of chemosensors often relies on the principle of modulating the fluorescence of a probe upon binding to a specific analyte, such as a metal ion. The phenolic hydroxyl group and the carbonyl group of the enone system in this compound can act as potential binding sites for metal ions. nih.govchemistryviews.org The coordination of a metal ion to these sites can alter the electronic structure of the conjugated system, leading to a change in the fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). This makes the compound a promising platform for the design of selective and sensitive fluorescent sensors for various metal ions.

Applications in Materials Science: Polymer Chemistry and Surface Coatings

The reactive functional groups of this compound also lend themselves to applications in materials science, particularly in the synthesis of novel polymers and the formulation of functional surface coatings. The phenolic hydroxyl group can be utilized in condensation polymerization reactions, for example, in the formation of epoxy resins.

Chalcone-based epoxy resins have been synthesized by reacting chalcone derivatives containing hydroxyl groups with epichlorohydrin. tandfonline.comtechscience.com These resins can then be cured to form cross-linked polymers with desirable thermal and mechanical properties. The incorporation of the rigid chalcone moiety into the polymer backbone can enhance properties such as thermal stability and mechanical strength. This compound, with its phenolic hydroxyl group, is a suitable candidate for use as a monomer in the synthesis of such specialty epoxy resins or other polymers like polyesters and polycarbonates.

In the realm of surface coatings, the conjugated structure of the molecule suggests potential for applications in photoactive coatings. Chalcone derivatives have been investigated for their use in photocurable coatings, where the α,β-unsaturated ketone can undergo polymerization or cross-linking upon exposure to UV light. This property could be exploited for applications in photolithography and other light-driven patterning technologies.

Catalytic Applications and Enantioselective Transformations

While the direct use of this compound as a catalyst is not widely reported, its structure presents possibilities for its involvement in catalytic processes, either as a substrate for enantioselective transformations or as a ligand for metal catalysts.

The α,β-unsaturated ketone functionality is a classic substrate for a variety of catalytic asymmetric reactions, such as catalytic hydrogenation and Michael additions. osti.gov The enantioselective reduction of the carbon-carbon double bond or the carbonyl group of this compound could provide access to chiral building blocks for the synthesis of enantiomerically pure complex molecules. Various chiral catalysts, including organocatalysts and metal-based catalysts, could be employed for such transformations.

Furthermore, the phenolic hydroxyl group and the carbonyl oxygen could potentially act as coordinating sites for metal ions, suggesting that derivatives of this compound could be designed as chiral ligands for asymmetric catalysis. The synthesis of chiral ligands from readily available starting materials is a key area of research in catalysis, and the rigid scaffold of this chalcone derivative could provide a basis for the development of new and effective ligands.

In Vitro Biological Activity and Molecular Interaction Studies (Strictly excluding human clinical trials)

The biological activity of chalcone derivatives is an area of intense research. In vitro studies, which are conducted in a controlled environment outside of a living organism, provide valuable insights into the molecular mechanisms of action of these compounds.

Enzyme Inhibition Studies and Mechanistic Insights in vitro

The mechanism of enzyme inhibition by chalcones can vary. researchgate.net In some cases, they can act as competitive inhibitors, binding to the active site of the enzyme and preventing the substrate from binding. In other cases, they may bind to an allosteric site, changing the conformation of the enzyme and reducing its activity. The α,β-unsaturated ketone moiety can also act as a Michael acceptor, forming covalent bonds with nucleophilic residues in the enzyme's active site, leading to irreversible inhibition.

Receptor Binding and Modulation in Cell-Free or Cellular Assays in vitro

In addition to interacting with enzymes, chalcone derivatives can also bind to and modulate the activity of various cellular receptors. In vitro receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays typically use cell membranes or purified receptors and a radiolabeled ligand that is known to bind to the receptor. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the binding affinity (often expressed as Ki or IC50) can be determined.

While specific data on the receptor binding profile of this compound is limited, the general structure of chalcones suggests potential interactions with a variety of receptors. For example, some flavonoids, which are structurally related to chalcones, have been shown to interact with estrogen receptors. Furthermore, given the diverse biological activities reported for chalcones, it is plausible that they may interact with other receptor systems, such as cannabinoid receptors, which are involved in a wide range of physiological processes. researchgate.netnih.gov Cell-based assays can be used to further investigate the functional consequences of receptor binding, such as the activation or inhibition of downstream signaling pathways. google.com

Antioxidant and Anti-inflammatory Properties in Non-Clinical Models

The compound this compound, a chalcone-like structure, is recognized for its potential biological activities, including antioxidant and anti-inflammatory properties. nih.govcell.comresearchgate.net The therapeutic potential of phenolic compounds, such as this one, is rooted in their chemical structure, particularly the presence of a hydroxyl group on a phenyl ring, which enables them to act as potent cytoprotective and modulatory agents. researchgate.net

Antioxidant Mechanism: The antioxidant action of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating damaging chain reactions. nih.gov The presence of the 2-hydroxyphenyl moiety in the molecule is crucial for this activity. This structural feature allows the compound to scavenge reactive oxygen species (ROS), which are implicated in cellular damage and the progression of various chronic diseases. mdpi.commdpi.com In non-clinical models, related phenolic compounds have been shown to increase the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, further bolstering cellular defense against oxidative stress. nih.govmdpi.com The process of glycoxidation, a combination of glycation and oxidation that damages proteins, can also be inhibited by phenolic compounds, indicating a broad-spectrum protective effect. mdpi.com

Anti-inflammatory Mechanism: Chronic inflammation is a key factor in numerous diseases. Chalcones and related polyphenols have demonstrated significant anti-inflammatory effects in various experimental systems. researchgate.netmdpi.com Their mechanism of action involves the modulation of key inflammatory signaling pathways. Research indicates that these compounds can suppress the activity of transcription factors like nuclear factor-κB (NF-κB), which is a central regulator of the inflammatory response. researchgate.netmdpi.com By inhibiting NF-κB, the compound can decrease the expression of various pro-inflammatory mediators, including cytokines (e.g., TNF-α), interleukins, and enzymes like cyclooxygenase-2 (COX-2) that are pivotal in the inflammatory cascade. nih.govresearchgate.net

The table below summarizes the key molecular mechanisms through which structurally similar phenolic compounds exert their antioxidant and anti-inflammatory effects in non-clinical models.

| Activity | Molecular Mechanism | Key Targets/Pathways |

| Antioxidant | Direct scavenging of free radicals (ROS) | Peroxyl radicals, Hydroxyl radicals |

| Upregulation of endogenous antioxidant defenses | Superoxide Dismutase (SOD), Catalase | |

| Inhibition of protein damage | Advanced Glycation End Products (AGEs), Advanced Oxidation Protein Products (AOPPs) | |

| Anti-inflammatory | Modulation of inflammatory signaling pathways | Nuclear Factor-κB (NF-κB) |

| Inhibition of pro-inflammatory enzymes | Cyclooxygenase-2 (COX-2) | |

| Suppression of pro-inflammatory mediators | Tumor Necrosis Factor-alpha (TNF-α), Interleukins |

Corrosion Inhibition Research

Organic compounds featuring heteroatoms (such as oxygen) and π-electrons in their structure are widely investigated as corrosion inhibitors for metals, particularly for mild steel in acidic environments. mdpi.com The molecular structure of this compound, which contains a carbonyl group, a hydroxyl group, and two phenyl rings, makes it a promising candidate for corrosion inhibition.

The primary mechanism of action for such organic inhibitors is the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. mdpi.comresearchgate.net This adsorption can occur through two main processes:

Physisorption: This involves electrostatic interactions between the charged metal surface and the inhibitor molecule.

Chemisorption: This is a stronger interaction involving the sharing of electrons or coordinate bond formation between the lone pair electrons of the oxygen atoms and the π-electrons of the phenyl rings with the vacant d-orbitals of the iron atoms on the steel surface. mdpi.com

Theoretical studies using quantum chemical calculations on structurally similar chalcones, such as 3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one, provide insight into the potential inhibitory efficiency. imist.ma Parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A high HOMO value indicates a strong tendency to donate electrons to the metal, while a low LUMO value suggests an ability to accept electrons from the metal, facilitating strong bond formation. The energy gap (ΔE = LUMO - HOMO) is also an important indicator of stability and reactivity; a small energy gap generally correlates with higher inhibition efficiency. imist.maicrc.ac.ir

Experimental studies on related heterocyclic inhibitors show that the adsorption behavior often follows the Langmuir adsorption isotherm, which implies the formation of a monolayer of the inhibitor on the metal surface. researchgate.neticrc.ac.ir The table below presents theoretical quantum chemical parameters for a related chalcone, which are indicative of the properties that would make this compound an effective corrosion inhibitor. imist.ma

| Quantum Chemical Parameter | Value (eV) for a Related Chalcone | Implication for Corrosion Inhibition |

| E (HOMO) | -6.075 | High electron-donating ability, promoting adsorption. |

| E (LUMO) | -2.112 | Ability to accept electrons, strengthening the inhibitor-metal bond. |

| Energy Gap (ΔE) | 3.963 | Low value indicates high reactivity and potential for strong interaction with the metal surface. |

Photochemical Reactivity and Potential in Light-Mediated Processes

The photochemical behavior of this compound is dictated by its chromophoric α,β-unsaturated ketone (enone) system. Upon absorption of ultraviolet (UV) light, the enone moiety is promoted from its ground state to an excited singlet state (S1). For many enones, this is followed by a highly efficient process called intersystem crossing (ISC) to form a more stable and longer-lived triplet state (T1), from which most photochemical reactions occur. mcmaster.cascripps.edu

The reactivity of this compound in light-mediated processes can be understood by examining studies on similar structures like 3-phenylcyclohex-2-enone and various chalcones. mcmaster.canih.gov Key potential photochemical reactions include:

[2+2] Cycloaddition: The excited triplet state of the cyclohexenone can react with an alkene (either another molecule of the enone itself, leading to dimerization, or a different olefin) to form a cyclobutane (B1203170) ring. This reaction is a powerful tool in organic synthesis for constructing complex molecular architectures. mcmaster.cascripps.edu

E/Z Isomerization: For acyclic chalcones, a common photochemical reaction is the isomerization around the carbon-carbon double bond, converting the more stable E-isomer to the Z-isomer until a photostationary state (a specific ratio of E:Z isomers) is reached. nih.gov While the double bond in the cyclohexenone ring is locked in a Z-configuration, this type of isomerization is a fundamental photoreaction for the broader class of chalcones.

Hydrogen Abstraction: The phenolic hydroxyl group can participate in photochemical processes, such as hydrogen atom transfer, which could lead to the formation of radical species and subsequent degradation or transformation products.

The photostability of the molecule is another critical aspect. Studies on related chalcones have shown that structural modifications can significantly enhance photostability, which is a desirable property for applications such as UVA filters in sunscreens. nih.govmdpi.com The inherent reactivity of the enone triplet state makes this compound a candidate for applications in photopolymerization, photocatalysis, and as a building block in light-mediated organic synthesis.

The following table outlines the potential photochemical processes for this compound based on the reactivity of its core structures.

| Photochemical Process | Reactive Moiety | Excited State | Potential Outcome/Application |

| [2+2] Cycloaddition | Cyclohexenone C=C bond | Triplet (T1) | Formation of cyclobutane rings; Organic synthesis |

| Dimerization | Cyclohexenone C=C bond | Triplet (T1) | Formation of a dimeric structure |

| Photoisomerization | α,β-Unsaturated Ketone | Triplet (T1) | Reversible structural changes (relevant to related acyclic chalcones) |

| Hydrogen Atom Transfer | Phenolic -OH group | Singlet (S1) or Triplet (T1) | Generation of phenoxyl radicals; Potential for degradation or initiation of other reactions |

Future Perspectives and Promising Directions in 3 2 Hydroxyphenyl 5 Phenylcyclohex 2 Enone Research

Advancements in Asymmetric and Green Synthetic Methodologies

The future synthesis of 3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone (B569235) and its derivatives is geared towards enhancing stereochemical control and environmental sustainability.

Asymmetric Organocatalysis: While classical syntheses may produce racemic mixtures, the development of highly enantioselective organocatalytic methods is a primary goal. Future research will likely focus on designing chiral catalysts, such as proline derivatives or chiral phosphoric acids, to govern the stereochemical outcome of the key bond-forming reactions (e.g., Michael addition and aldol (B89426) condensation) involved in the cyclohexenone ring formation. The aim is to achieve high yields and excellent enantiomeric excess (ee) under mild conditions, avoiding the use of toxic heavy metals. beilstein-journals.orgnih.gov

Green Chemistry Approaches: The principles of green chemistry are expected to increasingly influence synthetic strategies. This includes the use of benign solvents like water or ethanol (B145695), solvent-free reaction conditions, and the development of reusable heterogeneous catalysts. spectroscopyonline.com Methodologies that reduce the number of synthetic steps through one-pot or tandem reactions will be prioritized to minimize waste and improve atom economy. Exploring plant-based extracts or biocatalytic methods, which utilize enzymes, represents another frontier for the eco-friendly production of these compounds.

| Parameter | Conventional Synthesis | Future Green/Asymmetric Synthesis |

| Catalyst | Typically achiral base or acid | Chiral organocatalysts, enzymes, recyclable heterogeneous catalysts |

| Stereocontrol | Produces racemic mixtures | High enantioselectivity (>99% ee) |

| Solvents | Often uses volatile organic compounds (VOCs) | Water, ethanol, supercritical CO₂, or solvent-free conditions |

| Efficiency | Multi-step with purification at each stage | One-pot, tandem, or cascade reactions |

| Waste | Significant byproduct and solvent waste | Minimized waste, improved atom economy |

Unveiling Novel Reactivity Profiles and Cascade Reactions

The inherent functionalities of this compound—the enone system, the phenolic hydroxyl group, and the aromatic rings—offer multiple sites for further chemical transformations. Future work will aim to exploit this reactivity in novel ways.

Cascade Reactions: The development of organocatalytic cascade reactions starting from the this compound core is a promising direction. mpg.de These complex transformations, where multiple bonds are formed in a single operation, can rapidly build molecular complexity to generate intricate polycyclic or spirocyclic architectures that would be difficult to access through traditional stepwise synthesis.

Exploiting the Phenolic Group: The hydroxyl group can act as an internal nucleophile or directing group. Future research could explore intramolecular cyclization reactions, such as etherification or reactions leading to the formation of chromane-like heterocyclic systems fused to the cyclohexenone ring.

Enone Reactivity: The α,β-unsaturated ketone is a versatile functional group. Beyond standard conjugate additions, future studies may investigate its participation in pericyclic reactions (like Diels-Alder reactions), radical-mediated processes, and photochemical transformations to access novel molecular scaffolds.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize how derivatives of this compound are designed and how their reactions are optimized.

Predictive Modeling for Reactivity: Computational tools, particularly those based on Density Functional Theory (DFT), can predict the reactivity of different sites within the molecule. scienceopen.compeerj.comscirp.org ML models can be trained on DFT data to rapidly forecast the outcomes of reactions, screen for the most promising substrates, and predict global properties like electrophilicity, which is crucial for understanding reactivity in cycloaddition reactions. peerj.comscirp.org